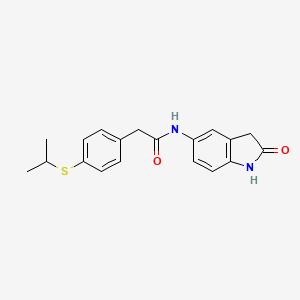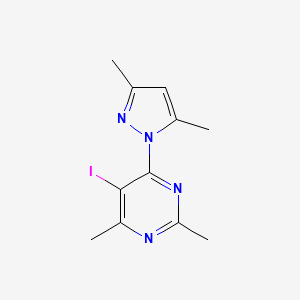![molecular formula C16H11NO3 B2862152 (2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid CAS No. 851975-09-2](/img/structure/B2862152.png)
(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid, also known as 2-cyano-3-phenoxyprop-2-enoic acid (CPPA) is an organic compound that is widely used in scientific research. CPPA is a carboxylic acid and is a derivative of phenoxyacetic acid. CPPA has a wide range of applications in both scientific research and in laboratory experiments. It has been used in a variety of studies, including biochemical and physiological studies, as well as in the synthesis of various compounds.
Scientific Research Applications
Phloretic Acid as a Sustainable Alternative
Phloretic acid, a phenolic compound related to "(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid," is explored for its potential in enhancing the reactivity of molecules towards benzoxazine ring formation, presenting a sustainable alternative to phenol. This novel approach could lead to a multitude of applications in materials science due to the wide range of compounds bearing hydroxyl groups (Acerina Trejo-Machin et al., 2017).
Structural Investigation
The structural characterization of compounds structurally similar to "(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid," including X-ray crystallography, spectroscopy, and quantum chemical calculations, has been conducted to understand their crystal structure and molecular interactions. Such investigations provide crucial insights into the molecular properties that could be pivotal for their application in various scientific domains (P. Venkatesan et al., 2016).
Dye Synthesis and Properties
The synthesis of dyes derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate, resembling the structural motif of "(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid," demonstrates their application in understanding electronic properties, absorption spectroscopy, and thermal behavior. This research highlights the compound's potential in dye and pigment applications, offering insights into their stability and electronic configurations (S. Kotteswaran et al., 2016).
Novel Phenolic Compounds from Natural Products
Research on phenolic compounds, including derivatives similar to "(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid," extracted from natural sources like Jordanian viper's grass, underscores the importance of these compounds in the discovery of new natural products. The elucidation of new phenolic structures contributes to the expanding database of chemical entities with potential pharmacological or material science applications (A. Bader et al., 2011).
Application in Liquid Crystal Photoalignment
The study of prop-2-enoates derived from thiophene-based compounds, closely related to the chemical structure of interest, demonstrates their ability to promote excellent photoalignment of nematic liquid crystals. This research opens up possibilities for the use of such compounds in liquid crystal displays (LCDs) and other optical applications, where precise control over molecular alignment is crucial (G. Hegde et al., 2013).
properties
IUPAC Name |
(E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c17-11-13-6-2-4-8-15(13)20-14-7-3-1-5-12(14)9-10-16(18)19/h1-10H,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZKQYPVLCUOAO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-4-[(methylamino)methyl]benzamide](/img/structure/B2862072.png)

![Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate](/img/structure/B2862076.png)
![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2862079.png)

![(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2862081.png)
![N-(3-acetylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2862083.png)
![1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B2862084.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2862087.png)


![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2862092.png)